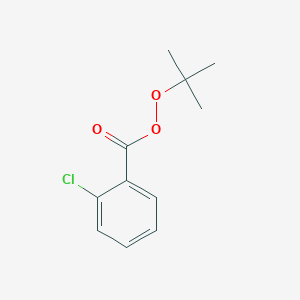
2-Oxobutyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxobutyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. The compound consists of a butyl group with a ketone (2-oxo) and a thiocyanate group attached to it. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxobutyl thiocyanate can be synthesized through various methods, including nucleophilic substitution, electrophilic substitution, and free radical reactions. One common method involves the reaction of 2-oxobutyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetonitrile . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxobutyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Amides, esters, and other derivatives.
Aplicaciones Científicas De Investigación
2-Oxobutyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce thiocyanate functionality into molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-oxobutyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can disrupt cellular processes, leading to antibacterial or antifungal effects. Additionally, the compound’s ability to form reactive sulfur species contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Isothiocyanates: Compounds with a similar structure but with an isothiocyanate group instead of a thiocyanate group.
Thiocyanates: Other alkyl or aryl thiocyanates with different substituents on the carbon chain.
Uniqueness
2-Oxobutyl thiocyanate is unique due to the presence of both a ketone and a thiocyanate group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields .
Propiedades
Número CAS |
3028-74-8 |
|---|---|
Fórmula molecular |
C5H7NOS |
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
2-oxobutyl thiocyanate |
InChI |
InChI=1S/C5H7NOS/c1-2-5(7)3-8-4-6/h2-3H2,1H3 |
Clave InChI |
AHYYPNLJUCFULZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


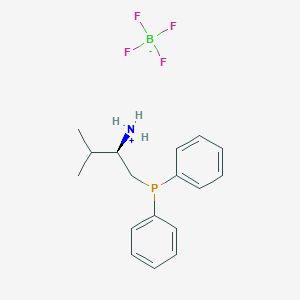
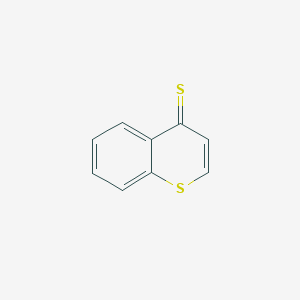
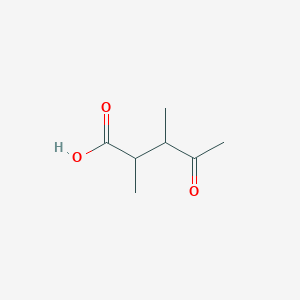
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
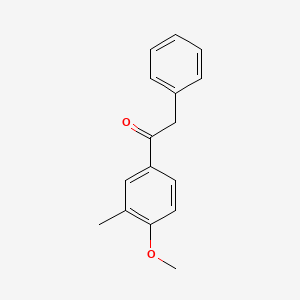


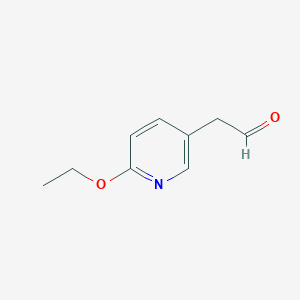
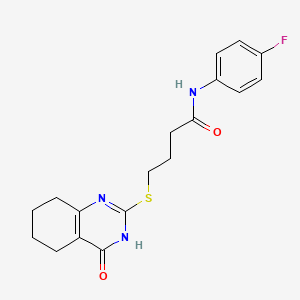
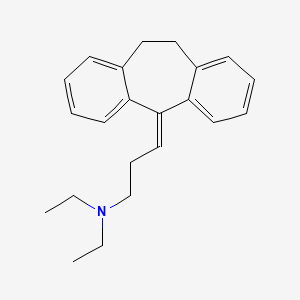
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
